5-Chloro-1-benzothiophene-2-sulfonyl chloride
CAS No.: 128851-98-9
Cat. No.: VC2058694
Molecular Formula: C8H4Cl2O2S2
Molecular Weight: 267.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 128851-98-9 |
|---|---|
| Molecular Formula | C8H4Cl2O2S2 |
| Molecular Weight | 267.2 g/mol |
| IUPAC Name | 5-chloro-1-benzothiophene-2-sulfonyl chloride |
| Standard InChI | InChI=1S/C8H4Cl2O2S2/c9-6-1-2-7-5(3-6)4-8(13-7)14(10,11)12/h1-4H |
| Standard InChI Key | BABMIQVTGOYKAZ-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C=C1Cl)C=C(S2)S(=O)(=O)Cl |
| Canonical SMILES | C1=CC2=C(C=C1Cl)C=C(S2)S(=O)(=O)Cl |
Introduction
Chemical Structure and Properties
5-Chloro-1-benzothiophene-2-sulfonyl chloride is an organosulfur compound featuring a benzothiophene core structure with a chlorine atom at the 5-position and a sulfonyl chloride group at the 2-position. Its molecular formula is C8H4Cl2O2S2, with a molecular weight of approximately 267.15 g/mol. The compound's structural integrity is maintained by the rigid benzothiophene framework while its reactivity is significantly influenced by both the electron-withdrawing chlorine substituent and the highly electrophilic sulfonyl chloride group.
Physical Properties
The physical properties of 5-Chloro-1-benzothiophene-2-sulfonyl chloride contribute to its handling characteristics and application potential. The compound exists as a crystalline solid at standard conditions and demonstrates specific solubility patterns that influence its utility in various chemical processes.
Table 1: Key Physical Properties of 5-Chloro-1-benzothiophene-2-sulfonyl chloride
| Property | Characteristic |
|---|---|
| Physical State | Crystalline solid |
| Color | White to off-white |
| Molecular Weight | 267.15 g/mol |
| Solubility | Readily soluble in organic solvents (DCM, acetone, THF); poor solubility in water |
| Stability | Moisture-sensitive due to hydrolysis potential of sulfonyl chloride group |
| Reactivity | Highly electrophilic at sulfonyl chloride position |
This compound displays characteristic reactivity patterns due to its functional groups. The sulfonyl chloride moiety serves as an excellent electrophile, readily reacting with nucleophiles to form new chemical bonds. This reactivity is further enhanced by the presence of the electron-withdrawing chlorine atom at the 5-position, which increases the electrophilicity of the sulfonyl chloride group through inductive effects.
Synthesis Methodologies
The preparation of 5-Chloro-1-benzothiophene-2-sulfonyl chloride generally involves multi-step synthetic processes that enable selective functionalization of the benzothiophene scaffold. Understanding these synthetic routes is essential for researchers seeking to produce this compound efficiently and with high purity.
Industrial Synthesis Approach
An efficient industrial method for producing aromatic sulfonyl chloride compounds has been developed that can be adapted for the synthesis of 5-Chloro-1-benzothiophene-2-sulfonyl chloride. This process involves the reaction of sulfuryl chloride, N,N-dimethylformamide, and sulfuric acid with appropriate aromatic heterocyclic compounds . The reaction sequence allows for the generation of high-purity sulfonyl chloride products while suppressing the formation of unwanted formyl compounds.
A representative procedure based on similar compounds involves:
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Combining N,N-dimethylformamide with sulfuryl chloride at controlled temperature
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Addition of catalytic sulfuric acid
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Introduction of the appropriate benzothiophene substrate
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Careful temperature control and reaction monitoring
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Isolation and purification of the final product
This methodology provides significant advantages for industrial-scale production, as it delivers the desired sulfonyl chloride with minimal byproduct formation and high efficiency .
Mechanism of Action
The chemical behavior of 5-Chloro-1-benzothiophene-2-sulfonyl chloride is largely determined by its electrophilic character and reactivity patterns. Understanding these mechanisms provides insight into its utility in various applications.
Chemical Reactivity Profile
The mechanism of action for 5-Chloro-1-benzothiophene-2-sulfonyl chloride involves its interaction with specific molecular targets through its electrophilic sulfonyl chloride group. This functional group readily undergoes nucleophilic substitution reactions with various nucleophiles including:
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Amines (forming sulfonamides)
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Alcohols (forming sulfonic esters)
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Thiols (forming thiosulfonates)
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Water (hydrolyzing to sulfonic acids)
The sulfonyl chloride group's electrophilicity makes it particularly reactive toward nucleophilic sites in biological molecules such as proteins. This reactivity forms the basis for many of the compound's applications in medicinal chemistry and biochemical research.
Structure-Activity Considerations
The position and nature of substituents on the benzothiophene ring significantly influence reactivity. The chlorine atom at the 5-position of 5-Chloro-1-benzothiophene-2-sulfonyl chloride withdraws electron density via induction, which increases the electrophilicity of the sulfonyl chloride group. This electronic effect results in distinctive reactivity patterns compared to other benzothiophene derivatives:
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Enhanced electrophilicity at the sulfonyl chloride position
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Slower hydrolysis rate compared to non-chlorinated analogs
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Increased stability in aqueous environments while maintaining reactivity toward specific nucleophiles
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Additional functionalization possibilities at the chlorinated position
These electronic effects contribute to the compound's value as a chemical building block with predictable reactivity patterns.
Biological Activities
5-Chloro-1-benzothiophene-2-sulfonyl chloride and structurally related compounds demonstrate significant biological activities that make them valuable in pharmaceutical research and development.
Antitumor Properties
Research has revealed that compounds related to 5-Chloro-1-benzothiophene-2-sulfonyl chloride exhibit promising antitumor activities. Studies indicate that similar sulfonamide derivatives can interact with DNA through intercalation mechanisms and induce DNA cleavage, ultimately leading to apoptosis in cancer cells. The mechanisms typically involve:
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Binding to DNA structures
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Formation of reactive oxygen species (ROS)
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Disruption of cellular processes
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Induction of programmed cell death pathways
These properties highlight the potential of 5-Chloro-1-benzothiophene-2-sulfonyl chloride as a starting point for developing anticancer agents with novel mechanisms of action.
Enzyme Inhibition Capacity
The sulfonyl chloride functionality of 5-Chloro-1-benzothiophene-2-sulfonyl chloride enables it to act as a potential enzyme inhibitor through covalent modification of nucleophilic residues at enzyme active sites. Studies with related compounds have demonstrated inhibitory activity against enzymes such as acetylcholinesterase (AChE), which is implicated in neurodegenerative conditions like Alzheimer's disease.
This inhibitory capacity extends to other enzyme classes as well. Research indicates that chloro-substituted benzothiophene sulfonyl compounds demonstrate superior covalent inhibition of serine hydrolases compared to their methyl-substituted counterparts, with IC50 values 3–5 times lower in enzyme assays. This enhanced activity correlates with the electronic effects imparted by the chlorine substituent.
Antimicrobial Activity
Another significant area of biological activity for 5-Chloro-1-benzothiophene-2-sulfonyl chloride and its derivatives is antimicrobial action. Related compounds have demonstrated effectiveness against various bacterial strains through mechanisms involving:
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Disruption of bacterial cell wall synthesis
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Inhibition of essential metabolic pathways
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Interference with bacterial protein synthesis
These antimicrobial properties suggest potential applications in developing new antibacterial agents, particularly important in the context of increasing antimicrobial resistance.
Comparative Analysis with Related Compounds
Understanding how 5-Chloro-1-benzothiophene-2-sulfonyl chloride compares to structurally similar compounds provides valuable insights into its unique properties and applications.
Structural and Electronic Comparisons
The following table summarizes key structural and electronic differences between 5-Chloro-1-benzothiophene-2-sulfonyl chloride and analogous compounds:
Table 2: Comparative Analysis of 5-Chloro-1-benzothiophene-2-sulfonyl chloride and Related Compounds
| Compound | Structural Differences | Electronic Properties | Reactivity Profile |
|---|---|---|---|
| 5-Chloro-1-benzothiophene-2-sulfonyl chloride | Chlorine at 5-position, sulfonyl chloride at 2-position | Electron-withdrawing effects from both Cl and SO2Cl groups | High electrophilicity, moderate stability |
| 5-Bromothiophene-2-sulfonyl chloride | Contains bromine instead of chlorine, lacks benzo fusion | Different electronic profile due to larger bromine atom | Similar but distinctive reactivity pattern |
| 3-Chloro-1-benzothiophene-2-sulfonyl fluoride | Chlorine at 3-position, sulfonyl fluoride instead of chloride | Similar electron-withdrawing effects but stronger S-F bond | Greater stability but still electrophilic |
| 1-Benzothiophene-2-sulfonyl chloride (unsubstituted) | Lacks chlorine substituent | Less electron-deficient system | Lower electrophilicity, faster hydrolysis rate |
The chlorine atom in 5-Chloro-1-benzothiophene-2-sulfonyl chloride withdraws electron density through induction, increasing the electrophilicity of the sulfonyl chloride group. This results in slower hydrolysis compared to non-chlorinated analogs, enhancing stability in aqueous environments while maintaining reactivity toward specific nucleophiles.
Stability and Degradation Profiles
Different substitution patterns significantly affect the stability profiles of benzothiophene sulfonyl compounds:
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5-Chloro-1-benzothiophene-2-sulfonyl chloride shows a hydrolysis rate significantly slower than its non-chlorinated analog due to the electron-withdrawing effect of the chlorine atom.
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The observed hydrolysis rate difference (approximately 0.05 h−1 for chlorinated vs. 0.12 h−1 for non-chlorinated analogs) aligns with theoretical predictions based on electronic effects.
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Compounds with electron-donating groups, such as methyl substituents, demonstrate accelerated hydrolysis rates due to decreased electrophilicity of the sulfonyl chloride group.
These stability differences have important implications for storage, handling, and application of these compounds in various research and industrial settings.
Applications in Scientific Research
5-Chloro-1-benzothiophene-2-sulfonyl chloride serves as a versatile tool in multiple research domains, from medicinal chemistry to materials science.
Medicinal Chemistry Applications
In medicinal chemistry, 5-Chloro-1-benzothiophene-2-sulfonyl chloride functions as a valuable intermediate in the synthesis of potential therapeutic agents. Its applications include:
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Development of enzyme inhibitors targeting various disease pathways
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Creation of receptor modulators, including those affecting nuclear receptors like RORγt
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Synthesis of biologically active sulfonamides with applications in cancer and infectious disease research
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Production of covalent probes for target validation and mechanism studies
The compound's reactivity profile makes it particularly suitable for developing targeted covalent inhibitors, an increasingly important class of therapeutic agents.
Synthetic Organic Chemistry
In synthetic chemistry, 5-Chloro-1-benzothiophene-2-sulfonyl chloride serves as:
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An electrophilic sulfonylating agent for introducing sulfonyl groups into various molecules
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A building block for constructing complex heterocyclic systems
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A versatile intermediate for creating diverse sulfur-containing functional groups
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A substrate for transition metal-catalyzed cross-coupling reactions, particularly at the chlorinated position
These applications demonstrate the compound's utility beyond biological applications, establishing it as a valuable tool in the synthetic chemist's arsenal.
Materials Science
In materials science and polymer chemistry, sulfonyl chlorides like 5-Chloro-1-benzothiophene-2-sulfonyl chloride find applications in:
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Development of specialty polymers with unique properties
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Creation of functionalized materials for specific applications
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Production of dyes and chromophores with distinctive spectral characteristics
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Synthesis of materials with tailored surface properties
The compound's ability to form covalent bonds with various functional groups makes it valuable for introducing sulfur-containing moieties into different material systems.
Future Research Directions
The unique properties of 5-Chloro-1-benzothiophene-2-sulfonyl chloride continue to inspire new research avenues across multiple scientific disciplines.
Emerging Applications
Several promising research directions are emerging for 5-Chloro-1-benzothiophene-2-sulfonyl chloride and related compounds:
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Development of targeted covalent inhibitors for specific disease-related proteins
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Application in chemical biology for protein labeling and target identification
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Utilization in bioorthogonal chemistry for selective bioconjugation
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Exploration as components in stimuli-responsive materials
The compound's versatility as a chemical building block ensures its continued relevance in diverse research areas.
Synthetic Methodology Improvements
Ongoing efforts focus on developing improved methods for synthesizing 5-Chloro-1-benzothiophene-2-sulfonyl chloride and related compounds with:
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Higher yields and purity
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Reduced environmental impact
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Simplified procedures suitable for scale-up
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Regioselective functionalization approaches
These methodological improvements aim to enhance accessibility to this valuable chemical entity and its derivatives.
Structure-Activity Relationship Studies
Further research into structure-activity relationships will provide deeper insights into how structural modifications affect the properties and applications of 5-Chloro-1-benzothiophene-2-sulfonyl chloride derivatives. Particular focus areas include:
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Effects of different substituents on reactivity and stability
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Impact of structural variations on biological activity
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Electronic and steric influences on target selectivity
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Optimization of physicochemical properties for specific applications
These studies will guide rational design of new compounds with enhanced properties for various applications.
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